beta-Lactose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-DCSYEGIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023193, DTXSID5058723 | |
| Record name | Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-D-Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | beta-D-Lactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12303 | |
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CAS No. |
5965-66-2, 63-42-3 | |
| Record name | β-Lactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-D-Lactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-D-Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-β-D-galactopyranosyl-β-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .BETA.-LACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Q3A43E0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | beta-Lactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Process Overview
The autoclave method converts alpha-lactose hydrate (-lactose·HO) to this compound through controlled dehydration and recrystallization. Key steps include:
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Charging a steam-jacketed autoclave with crystalline alpha-lactose hydrate.
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Heating to 93.5–130°C to liberate water of crystallization.
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Retaining released water vapor to create a supersaturated microenvironment.
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Allowing this compound nucleation and crystal growth over 30–60 minutes.
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Gradually venting residual moisture to recover anhydrous this compound.
Operational Parameters and Optimization
Critical variables influencing conversion efficiency:
The process achieves 85–92% conversion to this compound, with residual alpha-lactose content dependent on cooling kinetics during venting.
Advantages and Industrial Applicability
This method’s principal strength lies in its compatibility with standard pharmaceutical-grade autoclaves, requiring minimal retrofitting for lactose production. However, batch processing limitations and energy-intensive heating phases constrain throughput to 50–100 kg/cycle in commercial implementations.
Extruder-Based Mechanothermal Conversion Method
Principle of Operation
The extruder method employs shear forces and controlled thermal input to induce solid-state isomerization:
Critical Process Variables
This continuous process achieves 88–90% conversion efficiency, producing this compound with <3% moisture content suitable for direct tableting.
Scalability and Production Efficiency
Modern twin-screw extruders process 500–1,000 kg/hr, representing a 10x throughput increase over autoclave methods. Energy consumption metrics favor extruders at 0.8–1.2 kWh/kg versus 2.5–3.5 kWh/kg for autoclaves.
Comparative Analysis of Modern Preparation Techniques
Chemical Reactions Analysis
Lactose undergoes several types of chemical reactions:
Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.
Isomerization: In alkaline solutions, lactose is isomerized to lactulose.
Hydrogenation: Lactose can be catalytically hydrogenated to form lactitol.
Oxidation: Lactose can be oxidized to form lactobionic acid.
Common reagents and conditions used in these reactions include enzymes like lactase for hydrolysis, alkaline solutions for isomerization, and hydrogen gas with a catalyst for hydrogenation . The major products formed from these reactions are glucose, galactose, lactulose, and lactitol .
Scientific Research Applications
Food Industry Applications
Lactose Hydrolysis
One of the primary applications of beta-lactose is in the production of lactose-free dairy products. The enzyme β-galactosidase hydrolyzes lactose into its constituent monosaccharides, glucose and galactose, making it digestible for lactose-intolerant individuals. This process not only improves the palatability of dairy products but also enhances their sweetness without adding sugar .
Whey Treatment
this compound plays a crucial role in the treatment of whey, a byproduct of cheese manufacturing. The hydrolysis of lactose in whey using β-galactosidase helps reduce its environmental impact by converting it into more manageable forms and preventing water pollution . This process also allows for the recovery of valuable proteins and other nutrients from whey, contributing to sustainable dairy practices.
Prebiotic Potential
this compound is recognized for its prebiotic properties. It can stimulate the growth of beneficial gut bacteria, promoting digestive health. This application is particularly significant as consumers increasingly seek functional foods that support gut microbiota .
Pharmaceutical Applications
Excipient in Drug Formulations
In pharmaceuticals, this compound is commonly used as an excipient due to its excellent binding properties and stability. It serves as a filler in tablet formulations and enhances the flow properties of powders . The stability of this compound under various storage conditions is crucial for maintaining the efficacy of pharmaceutical products .
Controlled Release Systems
this compound has been explored in controlled release drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients allows for sustained release profiles, improving therapeutic outcomes . Research indicates that modifications to this compound can further enhance its performance in these applications.
Biotechnological Applications
Bioconversion Processes
this compound is utilized in bioconversion processes where it serves as a substrate for microbial fermentation. For instance, certain strains of yeast and bacteria can convert this compound into biofuels or other value-added products like ethanol . This application highlights this compound's potential role in sustainable energy solutions.
Production of Glycosylated Products
The enzymatic conversion of this compound can lead to glycosylated compounds that have various industrial applications. These compounds are often used as sweeteners or flavor enhancers in food products and can also exhibit health benefits such as antioxidant properties .
Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| Hsu et al., 2005 | Lactose Hydrolysis | Identified high enzyme activity from Bifidobacterium strains for effective lactose hydrolysis in dairy products. |
| Rodríguez et al., 2006 | Ethanol Production | Demonstrated that β-galactosidase from recombinant yeast increased ethanol yield during fermentation processes. |
| Domingues et al., 2005 | Protein Recovery | Showed that ultrafiltration combined with β-galactosidase treatment effectively recovered high-value whey proteins. |
Mechanism of Action
Lactose exerts its effects primarily through its hydrolysis by the enzyme lactase . Lactase breaks down lactose into glucose and galactose, which are then absorbed by the small intestine . The molecular targets involved in this process are the sodium-dependent glucose carriers that facilitate the uptake of glucose and galactose .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmaceuticals : this compound’s compressibility and flow properties make it ideal for direct-compression tablet formulations .
- Food Industry : this compound’s solubility and mild sweetness are exploited in ice cream and condensed milk to prevent crystallization .
- Interactions with Sucrose : The presence of sucrose reduces lactose solubility, a critical consideration in confectionery and dairy blends .
Biological Activity
Beta-lactose, a disaccharide sugar found predominantly in milk, consists of one molecule of glucose and one molecule of galactose. It plays a significant role in human nutrition and has various biological activities that impact digestion, metabolism, and gut health. This article explores the biological activity of this compound, including its enzymatic breakdown, effects on gut microbiota, and implications for lactose intolerance.
Enzymatic Breakdown
The primary enzyme responsible for the hydrolysis of this compound is beta-galactosidase , which catalyzes the conversion of lactose into its constituent monosaccharides. This process is crucial for individuals with lactose intolerance, where insufficient lactase enzyme production leads to malabsorption of lactose.
Key Findings
- Beta-Galactosidase Activity : Studies have shown that beta-galactosidase activity varies significantly among different bacterial species in the human gut. For instance, a study indicated that up to 80.6% of cultured bacteria in fecal samples from lactose-intolerant subjects exhibited beta-galactosidase activity, suggesting a robust capacity for lactose fermentation in the colon .
- Enzyme Replacement Therapy : Research has demonstrated that administering beta-galactosidase derived from Aspergillus niger significantly reduces symptoms of lactose intolerance. In a double-blind crossover study involving 16 adults, those who consumed milk supplemented with this enzyme showed lower hydrogen breath test results, indicating improved lactose digestion compared to a placebo .
Impact on Gut Microbiota
This compound serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria . This effect is particularly important for maintaining gut health and preventing dysbiosis.
Research Insights
- Prebiotic Effects : In vitro studies have indicated that lactose enhances the levels of gastrointestinal antimicrobial peptides, contributing to a healthier gut microbiome by supporting beneficial bacterial populations .
- Microbial Fermentation : The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are vital for colon health and may help mitigate inflammation .
Case Studies and Clinical Implications
Several clinical studies have explored the implications of this compound consumption in individuals with varying levels of lactase activity.
These studies collectively suggest that dietary interventions involving this compound do not consistently enhance lactase activity or improve symptoms in individuals with lactose malabsorption.
Q & A
Q. What are the primary spectroscopic techniques for distinguishing β-lactose from its anomers, and how are they applied experimentally?
β-Lactose (4-O-β-D-galactopyranosyl-β-D-glucopyranose) is differentiated from α-lactose using nuclear magnetic resonance (NMR) spectroscopy. The axial vs. equatorial orientation of the hydroxyl group at the anomeric carbon (C1 of glucose) produces distinct chemical shifts in H and C NMR spectra. For example, the β-anomer’s C1 resonance appears near 97 ppm, while the α-anomer’s is near 93 ppm . X-ray diffraction further confirms crystalline structure differences, with β-lactose forming a monohydrate system .
Q. How is β-lactose synthesized and purified for use in in vitro enzymatic studies?
β-Lactose is typically isolated via crystallization from supersaturated aqueous solutions at temperatures below 93.5°C, favoring β-anomer stability. Purification involves repeated recrystallization and lyophilization to remove α-lactose and impurities. Purity is validated using high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., aminopropyl silica) and refractive index detection .
Q. What role does β-lactose play in bacterial metabolism, and how is this modeled in experimental systems?
β-Lactose serves as a carbon source for lactose-metabolizing bacteria (e.g., E. coli). Experimental models use minimal media with β-lactose as the sole carbohydrate, coupled with lacZ (β-galactosidase) activity assays. Growth curves and enzyme kinetics (e.g., Michaelis-Menten parameters) are measured to study catabolic efficiency .
Advanced Research Questions
Q. How do conflicting reports on β-lactose’s thermodynamic stability under varying humidity conditions inform experimental design?
Studies report discrepancies in β-lactose’s hygroscopicity, with some showing crystallization at >50% relative humidity (RH) and others observing amorphous phase formation. To resolve this, controlled humidity chambers paired with dynamic vapor sorption (DVS) and differential scanning calorimetry (DSC) are used. Experimental protocols must standardize equilibration time (≥24 hrs) and temperature (25°C ± 1°C) to ensure reproducibility .
Q. What statistical approaches are recommended for meta-analysis of β-lactase enzyme kinetics across heterogeneous studies?
Meta-analyses of and values require heterogeneity testing (Cochran’s Q, statistic). Fixed- or random-effects models are selected based on heterogeneity thresholds ( supports random effects). Sensitivity analyses exclude outliers (e.g., studies using non-purified β-lactose) to reduce bias. Software like RevMan or R’s metafor package implements these methods .
Q. How can contradictions in β-lactose’s role in biofilm formation be addressed methodologically?
Conflicting data on β-lactose’s inhibition/promotion of biofilms may stem from strain-specific responses or media composition. A standardized workflow includes:
- Strain selection : Use type strains (e.g., Pseudomonas aeruginosa PAO1) with documented lactose metabolism.
- Media control : Eliminate confounding carbon sources (e.g., glucose) via HPLC validation.
- Biofilm quantification : Combine crystal violet assays with confocal microscopy for 3D structural analysis .
Methodological Guidance Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
